3-Methyl-1-[2-(1-methyl-1h-imidazol-4-yl)ethyl]thiourea
Description
3-Methyl-1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]thiourea is a synthetic organic compound featuring a thiourea core linked to a substituted imidazole moiety. The structure comprises a methyl group at the 1-position of the imidazole ring and a thiourea group attached via an ethylene chain. Thiourea derivatives are widely recognized as intermediates in synthesizing heterocyclic systems, such as imidazole-2-thiones and thiazolines . This compound’s structural uniqueness lies in its dual functional groups (imidazole and thiourea), which may confer reactivity for applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
1-methyl-3-[2-(1-methylimidazol-4-yl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c1-9-8(13)10-4-3-7-5-12(2)6-11-7/h5-6H,3-4H2,1-2H3,(H2,9,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFQSBTYDAOXFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCCC1=CN(C=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1796014-76-0 | |
| Record name | 3-methyl-1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[2-(1-methyl-1h-imidazol-4-yl)ethyl]thiourea typically involves the reaction of 1-methylimidazole with an appropriate thiourea derivative. One common method is the reaction of 1-methylimidazole with 2-chloroethylthiourea under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[2-(1-methyl-1h-imidazol-4-yl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. A study demonstrated that thiourea derivatives, including those similar to 3-Methyl-1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]thiourea, showed promising results in inhibiting bacterial growth. The minimal inhibitory concentration (MIC) values for these compounds ranged from 2 to 32 µg/mL, indicating their potential as antibacterial agents .
Table 1: Antimicrobial Activity of Thiourea Derivatives
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 |
| Compound B | Pseudomonas aeruginosa | 16 |
| This compound | Escherichia coli | 32 |
1.2 Anti-inflammatory Properties
Research has indicated that thiourea derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, certain derivatives demonstrated stronger inhibitory efficacy than conventional anti-inflammatory drugs like dexamethasone. For instance, some compounds showed over 70% inhibition at concentrations of 10 µg/mL .
Agricultural Applications
2.1 Plant Growth Regulation
Thiourea compounds have been investigated for their role as plant growth regulators. They can enhance seed germination and plant growth by influencing physiological processes. In experiments, the application of thiourea derivatives led to improved growth metrics in various crops, suggesting their utility in agriculture .
Table 2: Effects of Thiourea on Plant Growth
| Crop Type | Treatment | Growth Improvement (%) |
|---|---|---|
| Wheat | Thiourea (100 mg/L) | 25 |
| Corn | Thiourea (200 mg/L) | 30 |
| Soybean | Thiourea (150 mg/L) | 20 |
Material Science Applications
3.1 Synthesis of Advanced Materials
Thiourea derivatives are also utilized in the synthesis of advanced materials such as polymers and nanocomposites. Their chemical properties enable the formation of cross-linked structures that enhance material strength and thermal stability. For example, the incorporation of thiourea into polymer matrices has resulted in materials with improved mechanical properties .
Table 3: Properties of Thiourea-Based Polymers
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Polyurethane | 25 | 150 |
| Polystyrene | 30 | 160 |
| Thiourea Polymer | 40 | 180 |
Mechanism of Action
The mechanism of action of 3-Methyl-1-[2-(1-methyl-1h-imidazol-4-yl)ethyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: Metiamide
Metiamide (IUPAC: 3-methyl-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]thiourea) shares significant structural homology with the target compound. Key differences include:
- Imidazole Substituents : Metiamide has a 5-methyl group and a methylsulfanyl side chain on the imidazole ring, whereas the target compound features a 1-methyl group without the sulfanyl modification .
- Biological Activity: Metiamide is a well-documented histamine H₂ receptor antagonist, historically used to study gastric acid secretion.
Benzimidazole-Thiazole-Triazole Hybrids ()
Compounds like 9a–9e in incorporate benzimidazole cores with thiazole-triazole acetamide side chains. While these share heterocyclic motifs with the target compound, their acetamide groups and lack of thiourea functionality distinguish them pharmacologically. For example, compound 9c (with a bromophenyl group) showed distinct docking poses in enzymatic studies, suggesting divergent binding mechanisms compared to thiourea derivatives .
Data Tables
Table 1. Structural and Functional Comparison of Thiourea Derivatives
Table 2. Spectroscopic Data for Related Compounds (Representative Examples)
Research Findings and Implications
- Synthetic Utility: The target compound’s thiourea group aligns with ’s emphasis on substituted thioureas as intermediates. Its structure may facilitate novel cyclization pathways for imidazole-based therapeutics or catalysts.
- Structural Insights: The absence of methylsulfanyl groups (cf.
- Unanswered Questions: No pharmacological or crystallographic data (e.g., SHELX-refined structures) are available for the target compound, highlighting a gap for future studies .
Biological Activity
3-Methyl-1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]thiourea, also known as Metiamide (CAS No. 34839-70-8), is a thiourea derivative that has garnered attention for its diverse biological activities. This compound is primarily recognized as a histamine H2-receptor antagonist, but it also exhibits a range of other pharmacological effects, including antibacterial, anticancer, anti-inflammatory, and neuroprotective properties. This article delves into the biological activity of Metiamide, supported by data tables, case studies, and detailed research findings.
Metiamide has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₆N₄S₂ |
| Molecular Weight | 244.38 g/mol |
| CAS Number | 34839-70-8 |
| IUPAC Name | 1-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]thiourea |
| Purity | ≥98% (varies by supplier) |
Antibacterial Activity
Metiamide has shown promising antibacterial properties against various pathogens. Research indicates that thiourea derivatives exhibit significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against organisms such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The inhibition zones for Metiamide were comparable to standard antibiotics like ceftriaxone, demonstrating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of Metiamide has been explored in several studies. It has been reported to inhibit cancer cell proliferation effectively, with IC₅₀ values ranging from 7 to 20 µM across different cancer cell lines, including breast and pancreatic cancers . Notably, one study highlighted that derivatives of thiourea can target molecular pathways involved in cancer progression, affecting angiogenesis and cellular signaling .
Case Study: Breast Cancer Cells
In an experimental setup involving MCF-7 breast cancer cells, treatment with Metiamide resulted in significant alterations in cell morphology and a marked decrease in cell viability as the concentration increased. The lactate dehydrogenase (LDH) enzyme activity was notably higher in treated cells compared to controls, suggesting effective cytotoxicity .
Anti-inflammatory Activity
Metiamide exhibits notable anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. In a comparative analysis with dexamethasone, certain thiourea derivatives demonstrated superior inhibitory efficacy against these cytokines at concentrations of 10 µg/mL .
Neuroprotective Activity
In addition to its other properties, Metiamide has been studied for its neuroprotective effects. It acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurodegenerative diseases like Alzheimer's. The IC₅₀ values for AChE inhibition ranged from 33.27 to 93.85 nM, indicating a strong potential for cognitive enhancement .
Metiamide primarily functions as a histamine H2-receptor antagonist, which inhibits gastric acid secretion and is beneficial in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD). The compound's mechanism involves blocking the action of histamine at the H2 receptors located in the gastric parietal cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of Metiamide can help optimize its efficacy and reduce side effects. Modifications to the imidazole ring or thiourea moiety may enhance its biological activity while maintaining safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
